4-N-quinolin-6-ylpyridine-3,4-diamine
Description
4-N-quinolin-6-ylpyridine-3,4-diamine is a bicyclic aromatic compound featuring a quinoline moiety fused to a pyridine core with diamine substituents.
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-N-quinolin-6-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C14H12N4/c15-12-9-16-7-5-14(12)18-11-3-4-13-10(8-11)2-1-6-17-13/h1-9H,15H2,(H,16,18) |
InChI Key |
MVTNUVJBNNRODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC3=C(C=NC=C3)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-quinolin-6-ylpyridine-3,4-diamine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloroquinoline with 3,4-diaminopyridine in the presence of a base can yield the desired compound. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-N-quinolin-6-ylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-N-quinolin-6-ylpyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-N-quinolin-6-ylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional parallels to other bicyclic aromatic diamines are summarized below. Key differences lie in aromatic system size, substituent groups, and DNA-binding efficiency.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | DNA Intercalation (GMSA)* | Antitumor Potential |
|---|---|---|---|---|
| 4-N-quinolin-6-ylpyridine-3,4-diamine | Quinoline + pyridine | 3,4-diamine | Not reported | Hypothesized (structural analogy) |
| ICI (8-(chloromethyl)-9'-purine-2,6-diamine) | Purine | Chloromethyl, 2,6-diamine | Higher than Doxorubicin | High (optimization ongoing) |
| IC2 (6-methylquinazoline-2,4-diamine) | Quinazoline | Methyl, 2,4-diamine | Comparable to Doxorubicin | Moderate to high |
| IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) | Pyridopyrimidine | Methyl, 2,4-diamine | Comparable to Doxorubicin | Moderate to high |
| Doxorubicin (Reference) | Anthracycline | Hydroxyl, sugar moiety | Baseline | Clinically validated |
*Gel Mobility Shift Assay (GMSA) measures DNA intercalation by retardation of DNA migration.
Key Findings from Comparative Analysis
Structural Impact on DNA Binding: Aromatic Planarity: ICI, IC2, and IC5 exhibit strong intercalation due to their rigid, planar bicyclic cores. Substituent Effects: Methyl groups in IC2 and IC5 improve solubility without compromising intercalation. The absence of such groups in this compound may reduce bioavailability, though its diamine groups could facilitate hydrogen bonding with DNA phosphate backbones .
Activity Relative to Doxorubicin: ICI outperformed Doxorubicin in GMSA, suggesting that chloromethyl substituents enhance DNA distortion. IC2 and IC5 matched Doxorubicin’s efficacy, highlighting the sufficiency of methyl groups for moderate intercalation.
IC2/IC5: Methyl groups balance hydrophobicity and intercalation. Introducing similar substituents to this compound (e.g., at the pyridine 6-position) may optimize its pharmacokinetics .
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